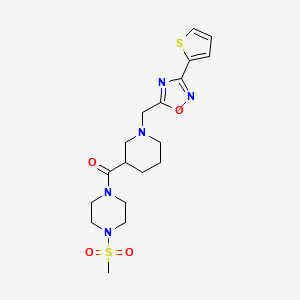
(4-(Methylsulfonyl)piperazin-1-yl)(1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Methylsulfonyl)piperazin-1-yl)(1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanone is a useful research compound. Its molecular formula is C18H25N5O4S2 and its molecular weight is 439.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(Methylsulfonyl)piperazin-1-yl)(1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanone , known by its CAS number 1286705-55-2, is an organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H25N5O4S2 with a molecular weight of 439.6 g/mol. The structure includes a piperazine ring and a thiophene moiety, which are known to influence biological activity significantly.
| Property | Value |
|---|---|
| CAS Number | 1286705-55-2 |
| Molecular Formula | C18H25N5O4S2 |
| Molecular Weight | 439.6 g/mol |
| Structure | Chemical Structure |
Biological Activity Overview
Research indicates that compounds containing oxadiazole and thiophene derivatives exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of this compound are still under investigation, but preliminary studies suggest promising results.
Antimicrobial Activity
A study highlighted the efficacy of oxadiazole derivatives against Mycobacterium tuberculosis (Mtb). For instance, compounds similar to the target molecule have shown activity against monoresistant strains of Mtb with good metabolic stability and bioavailability .
Anticancer Potential
Research into related 1,2,4-oxadiazole derivatives has demonstrated significant anticancer properties. For example, certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism often involves the inhibition of critical cellular pathways responsible for proliferation and survival in cancer cells .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
1. Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in metabolic pathways critical for pathogen survival or tumor growth.
2. Receptor Modulation : The compound may act as a ligand for various receptors influencing signaling pathways related to inflammation or cell division.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activities of similar compounds:
- Antimicrobial Efficacy : In vitro tests showed that oxadiazole derivatives had potent activity against Gram-positive and Gram-negative bacteria. One study reported a derivative with an IC50 value lower than that of standard antibiotics .
- Anticancer Activity : A comparative analysis revealed that certain 1,2,4-thiadiazole derivatives had significant cytotoxic effects against human colon cancer cell lines (HCT 116), with IC50 values suggesting high potency .
- Inflammation Modulation : Research indicated that related compounds could reduce inflammatory markers in cellular models, suggesting potential applications in treating inflammatory diseases.
特性
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4S2/c1-29(25,26)23-9-7-22(8-10-23)18(24)14-4-2-6-21(12-14)13-16-19-17(20-27-16)15-5-3-11-28-15/h3,5,11,14H,2,4,6-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIAZWPSDGYDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CCCN(C2)CC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














